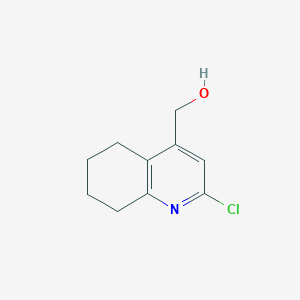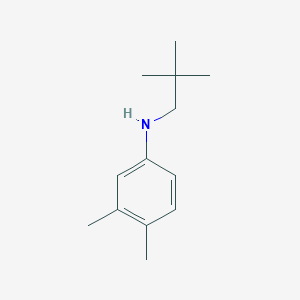
N-(2,2-dimethylpropyl)-3,4-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,2-dimethylpropyl)-3,4-dimethylaniline is an organic compound characterized by the presence of an aniline group substituted with a 2,2-dimethylpropyl group and two methyl groups on the aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-dimethylpropyl)-3,4-dimethylaniline typically involves the alkylation of 3,4-dimethylaniline with 2,2-dimethylpropyl halides under basic conditions. A common method includes the use of sodium hydride (NaH) or potassium carbonate (K2CO3) as a base to deprotonate the aniline, followed by the addition of 2,2-dimethylpropyl bromide or chloride to achieve the desired alkylation .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents such as toluene or dimethylformamide (DMF) can enhance the efficiency of the reaction. Additionally, purification steps like recrystallization or column chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions: N-(2,2-dimethylpropyl)-3,4-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones or nitro derivatives.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) can convert nitro derivatives back to the aniline form.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, or other strong oxidizing agents.
Reduction: H2 with Pd/C or other reducing agents like sodium borohydride (NaBH4).
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with sulfur trioxide (SO3) or chlorosulfonic acid (HSO3Cl).
Major Products:
Oxidation: Quinones, nitro derivatives.
Reduction: Aniline derivatives.
Substitution: Nitroanilines, sulfonated anilines.
Applications De Recherche Scientifique
N-(2,2-dimethylpropyl)-3,4-dimethylaniline has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds and drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of N-(2,2-dimethylpropyl)-3,4-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its structural features and functional groups. For example, it may inhibit certain kinases or modulate signaling pathways involved in cell growth and differentiation .
Comparaison Avec Des Composés Similaires
- N-(2,2-Dimethylpropyl)-2,2-dimethyl-1-propanamine
- N,N-dimethylpropan-2-amine
- N-ethylethanamine
Comparison: N-(2,2-dimethylpropyl)-3,4-dimethylaniline is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specialized applications .
Propriétés
Formule moléculaire |
C13H21N |
|---|---|
Poids moléculaire |
191.31 g/mol |
Nom IUPAC |
N-(2,2-dimethylpropyl)-3,4-dimethylaniline |
InChI |
InChI=1S/C13H21N/c1-10-6-7-12(8-11(10)2)14-9-13(3,4)5/h6-8,14H,9H2,1-5H3 |
Clé InChI |
DMIPGCRCMNTBLQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)NCC(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-Methoxyethyl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B15272495.png)

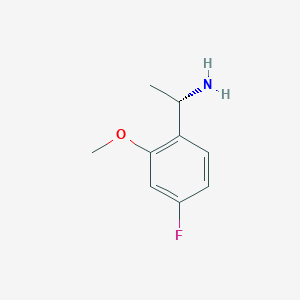
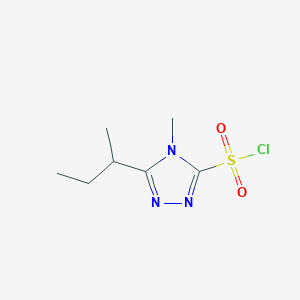
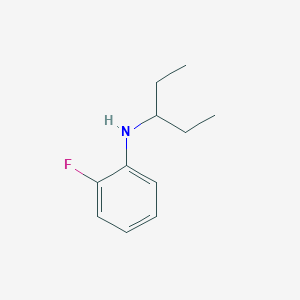
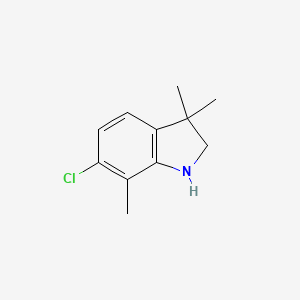
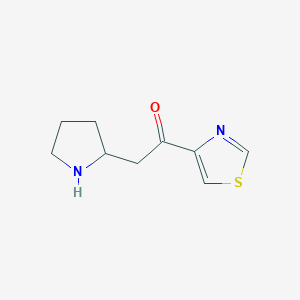
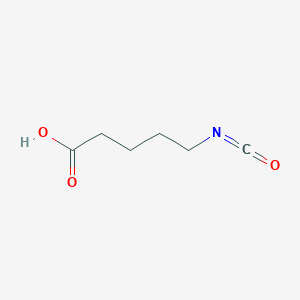

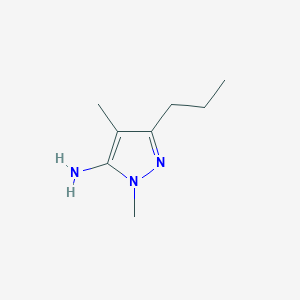
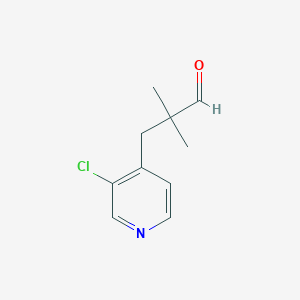
![1-[2-(Dimethylamino)ethyl]-2-hydroxy-1-methylguanidine](/img/structure/B15272547.png)
![{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(2-methoxyethyl)amine](/img/structure/B15272555.png)
